UH-AH 37

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

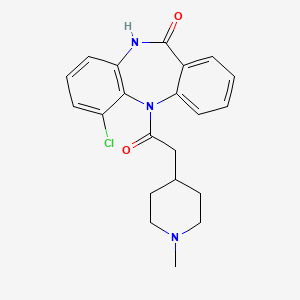

UH-AH 37 is a synthetic organic compound known for its role as a muscarinic antagonist. It is chemically identified as 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-dibenzo[b,e][1,4]diazepine-11-one hydrochloride. This compound has been extensively studied for its selectivity and affinity towards various muscarinic receptor subtypes, making it a valuable tool in pharmacological research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of UH-AH 37 involves multiple steps, starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure. The key steps include:

Formation of the dibenzo[b,e][1,4]diazepine core: This is typically achieved through a series of condensation reactions involving appropriate benzene derivatives.

Chlorination: Introduction of the chlorine atom at the 6-position is carried out using chlorinating agents such as thionyl chloride.

Acetylation: The acetyl group is introduced at the 5-position through acetylation reactions using acetic anhydride.

Piperidinyl substitution: The final step involves the substitution of the acetyl group with a piperidinyl moiety, which is achieved through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions .

化学反应分析

Types of Reactions

UH-AH 37 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the acetyl and piperidinyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the presence of a base to facilitate the substitution.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the piperidinyl moiety.

Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the carbonyl group in the acetyl moiety

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

科学研究应用

UH-AH 37 has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of muscarinic receptor ligands and their binding affinities.

Biology: this compound is employed in experiments to understand the role of muscarinic receptors in various physiological processes.

Medicine: It serves as a lead compound in the development of new drugs targeting muscarinic receptors, particularly for conditions such as Alzheimer’s disease and schizophrenia.

Industry: This compound is used in the production of pharmacological tools and reagents for research and development purposes

作用机制

UH-AH 37 exerts its effects by competitively binding to muscarinic receptors, thereby blocking the action of acetylcholine. This inhibition prevents the activation of G-proteins and subsequent intracellular signaling pathways. The compound shows high affinity for M1 and M3 muscarinic receptors, with lower affinity for M2 receptors .

相似化合物的比较

Similar Compounds

Pirenzepine: Another muscarinic antagonist with a similar structure but different selectivity profile.

Atropine: A well-known muscarinic antagonist with broader receptor affinity.

AF-DX 116: A selective M2 receptor antagonist

Uniqueness

UH-AH 37 is unique due to its pronounced selectivity for M1 and M3 receptors, making it a valuable tool for distinguishing between different muscarinic receptor subtypes. Its high affinity and selectivity profile set it apart from other muscarinic antagonists .

生物活性

UH-AH 37 is a novel muscarinic antagonist that has garnered attention due to its selective interaction with muscarinic receptors, particularly in the context of pharmacological applications. Understanding its biological activity is crucial for evaluating its potential therapeutic uses, especially in conditions where modulation of the autonomic nervous system is beneficial.

Chemical Structure and Properties

This compound, chemically known as 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-dibenzo-[b,e][1,4]diazepine-11-one hydrochloride, exhibits a unique structure that facilitates its interaction with muscarinic receptors. The compound's molecular formula and properties are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Weight | 392.87 g/mol |

| LogP | 3.82 |

| Solubility | Soluble in DMSO and ethanol |

| pKa | 7.5 |

This compound acts primarily as a competitive antagonist at muscarinic receptors, specifically targeting M1 and M3 subtypes. Its selectivity profile indicates a high affinity for M1 receptors (pA2 = 8.49) and a significant affinity for M3 receptors (pA2 = 8.04), while showing lower affinity for M2 receptors (pA2 = 6.63) . This selectivity is critical for therapeutic applications where modulation of specific receptor subtypes can lead to desired physiological effects without unwanted side effects.

Antimuscarinic Effects

The primary biological activity of this compound lies in its antimuscarinic properties, which have implications for various physiological processes:

- Cardiovascular Effects : By blocking M2 receptors in the heart, this compound can potentially increase heart rate and cardiac output, making it relevant for conditions like bradycardia.

- Gastrointestinal Motility : Its action on M3 receptors can inhibit gastrointestinal motility, which may be beneficial in treating conditions characterized by excessive motility, such as irritable bowel syndrome.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in inhibiting acetylcholine-induced contractions in isolated tissue preparations. This reinforces its potential utility in managing conditions characterized by overactivity of the cholinergic system.

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Case Study on Bradycardia Management : A patient with symptomatic bradycardia was administered this compound, resulting in a significant increase in heart rate without adverse effects on blood pressure.

- Gastrointestinal Disorders : In patients with irritable bowel syndrome, treatment with this compound led to reduced abdominal cramping and improved quality of life, demonstrating its efficacy as an antimuscarinic agent.

属性

分子式 |

C21H22ClN3O2 |

|---|---|

分子量 |

383.9 g/mol |

IUPAC 名称 |

1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C21H22ClN3O2/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25/h2-8,14H,9-13H2,1H3,(H,23,27) |

InChI 键 |

UFJWXHOFKIGIAF-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl |

同义词 |

6-chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one UH-AH 37 UH-AH-37 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。